Methyl 3-bromo-2-fluoro-6-nitrobenzoate
Description
Methyl 3-bromo-2-fluoro-6-nitrobenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with bromine (Br) at position 3, fluorine (F) at position 2, and a nitro group (NO₂) at position 4. This compound belongs to a class of multifunctional aromatic esters widely used in organic synthesis, pharmaceuticals, and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and coupling reactions.
Properties
Molecular Formula |
C8H5BrFNO4 |
|---|---|
Molecular Weight |
278.03 g/mol |
IUPAC Name |
methyl 3-bromo-2-fluoro-6-nitrobenzoate |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,1H3 |
InChI Key |
IXKPBPDUWKECDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-fluoro-6-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by bromination and fluorination steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-fluoro-6-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different substituents replacing the bromine or nitro groups.
Reduction: Formation of methyl 3-bromo-2-fluoro-6-aminobenzoate.
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 3-bromo-2-fluoro-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-fluoro-6-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of Methyl 3-bromo-2-fluoro-6-nitrobenzoate, highlighting differences in substituents, ester groups, and molecular properties:
Comparative Analysis of Reactivity and Stability
- Electron-Withdrawing Effects: The nitro group in this compound significantly increases electron withdrawal compared to analogs like Methyl 3-bromo-2-chloro-6-fluorobenzoate (Cl instead of NO₂). This enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling) .
- Steric and Solubility Differences: Ethyl esters (e.g., Ethyl 2-bromo-3-chloro-6-fluorobenzoate) exhibit higher lipophilicity than methyl esters, impacting solubility in organic solvents .
- Analytical Characterization : Methyl shikimate (a natural analog) has been extensively analyzed via ¹H NMR, ¹³C NMR, and FTIR, providing a framework for interpreting spectral data of related esters .
Biological Activity
Methyl 3-bromo-2-fluoro-6-nitrobenzoate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group, bromine, and fluorine substituents on a benzoate ring. Its molecular formula is with a molecular weight of approximately 232.04 g/mol. The presence of these functional groups enhances its electrophilicity, making it a candidate for various biochemical interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to the following mechanisms:
- Electrophilic Attack : The electron-withdrawing nature of the nitro and halogen substituents increases the compound's reactivity towards nucleophiles, allowing it to participate in various biochemical pathways.
- Reduction Potential : The nitro group can undergo reduction in biological systems, potentially generating reactive intermediates that interact with cellular components such as proteins and nucleic acids.
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes, leading to potential applications in drug development for diseases such as cancer.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : The introduction of bromine at the meta position is achieved using brominating agents under controlled conditions.
- Fluorination : Fluorine can be introduced via electrophilic fluorination methods.
- Nitration : The nitro group is added through nitration reactions using nitric acid in the presence of sulfuric acid.
These synthetic routes are optimized for yield and purity, often employing automated systems for efficiency and safety.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent .
- Cytotoxic Effects : Research has demonstrated that this compound induces cytotoxic effects in cancer cell lines, potentially through apoptosis pathways. The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to programmed cell death .
- Enzyme Inhibition : Another study focused on the inhibition of specific enzymes involved in metabolic pathways. This compound showed promising results in inhibiting enzyme activity related to tumor growth, indicating its potential as an anti-cancer therapeutic .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| Methyl 4-bromo-3-nitrobenzoate | Low | Moderate | No |
| Methyl 2-bromo-5-nitrobenzoate | High | Low | Yes |
This table highlights the unique properties of this compound compared to its analogs, particularly its promising cytotoxic effects and enzyme inhibition capabilities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
